4-(2-Hydroxyethyl)-2-nitrophenol
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Overview
Description
4-(2-Hydroxyethyl)-2-nitrophenol: is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-2-nitrophenol typically involves the nitration of 4-(2-Hydroxyethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(2-Formyl)-2-nitrophenol or 4-(2-Carboxyethyl)-2-nitrophenol.
Reduction: Formation of 4-(2-Hydroxyethyl)-2-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(2-Hydroxyethyl)-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-(2-Hydroxyethyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group, which can influence its chemical and biological properties.
4-(2-Hydroxyethyl)indolin-2-one:
Uniqueness: 4-(2-Hydroxyethyl)-2-nitrophenol is unique due to the presence of both a hydroxyethyl group and a nitro group on the phenol ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
118172-64-8 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,10-11H,3-4H2 |
InChI Key |
IPWLQQBKTBBLID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])O |
Origin of Product |
United States |
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